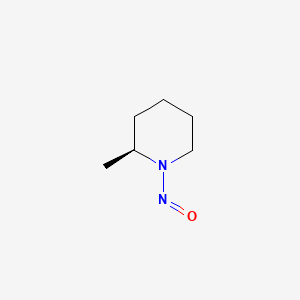

1-tert-butyl 2-methyl (2S)-2-formylpyrrolidine-1,2-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-tert-Butyl 2-methyl (2S)-2-formylpyrrolidine-1,2-dicarboxylate (1-t-BMFPD) is a carboxylic acid derivative of pyrrolidine, a five-membered heterocyclic amine. 1-t-BMFPD is a versatile reagent, which has been widely used in organic synthesis and is employed in the preparation of a variety of biologically active compounds. It is also used in the synthesis of several pharmaceuticals, such as antibiotics and antifungals. In addition, 1-t-BMFPD has been used as a catalyst in the preparation of polymers and nanoparticles.

Applications De Recherche Scientifique

1-t-BMFPD has been used in a wide range of scientific research applications, including the synthesis of a variety of biologically active compounds, such as antibiotics and antifungals. It has also been used as a catalyst in the preparation of polymers and nanoparticles. In addition, 1-t-BMFPD has been used in the synthesis of several pharmaceuticals, such as antifungals, antivirals, and anti-cancer drugs.

Mécanisme D'action

1-t-BMFPD acts as a catalyst in the reaction of pyrrolidine with formaldehyde and acetic anhydride. The reaction proceeds through an acid-base mechanism, where the protonated form of 1-t-BMFPD acts as a Lewis acid and facilitates the formation of a formaldehyde-pyrrolidine complex. The complex then undergoes a nucleophilic attack by acetic anhydride, leading to the formation of 1-t-BMFPD.

Biochemical and Physiological Effects

1-t-BMFPD has been found to have several biochemical and physiological effects. In particular, it has been shown to inhibit the growth of several bacteria and fungi, as well as to possess antifungal and antiviral activity. In addition, 1-t-BMFPD has been found to possess anti-inflammatory and antioxidant properties.

Avantages Et Limitations Des Expériences En Laboratoire

1-t-BMFPD has several advantages for use in lab experiments. It is a versatile reagent, which can be used in the synthesis of a variety of biologically active compounds. In addition, it is relatively inexpensive and easy to obtain. Furthermore, it is a stable reagent, which can be stored for long periods of time without significant degradation.

However, there are some limitations to using 1-t-BMFPD in lab experiments. For example, the reaction of pyrrolidine with formaldehyde and acetic anhydride is usually performed in anhydrous conditions, which can be difficult to achieve in a laboratory setting. In addition, 1-t-BMFPD can be toxic if not handled properly, and it can produce hazardous by-products if not used correctly.

Orientations Futures

1-t-BMFPD has a wide range of potential applications in the fields of medicine and science. In the future, it could be used in the synthesis of new, more effective antibiotics and antifungals. It could also be used as a catalyst in the synthesis of polymers and nanoparticles. In addition, 1-t-BMFPD could be explored as a potential therapeutic agent for the treatment of various diseases, such as cancer and infectious diseases. Finally, further research could be conducted to investigate the biochemical and physiological effects of 1-t-BMFPD, and to explore the potential for using it in other areas of science and medicine.

Méthodes De Synthèse

1-t-BMFPD can be synthesized by a variety of methods, including the reaction of pyrrolidine with formaldehyde and acetic anhydride, reaction of pyrrolidine with formaldehyde and acetic acid, and reaction of pyrrolidine with formaldehyde and sodium bicarbonate. The reaction of pyrrolidine with formaldehyde and acetic anhydride is the most commonly used method, as it produces a high yield of 1-t-BMFPD. The reaction is carried out at room temperature and is usually performed in anhydrous conditions.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-tert-butyl 2-methyl (2S)-2-formylpyrrolidine-1,2-dicarboxylate' involves the following steps: protection of the carboxylic acid group, formation of the pyrrolidine ring, introduction of the formyl group, and deprotection of the carboxylic acid group.", "Starting Materials": [ "tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate", "di-tert-butyl dicarbonate", "formaldehyde", "sodium borohydride", "acetic acid", "methanol", "dichloromethane", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reacting tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate with di-tert-butyl dicarbonate in the presence of sodium hydroxide and water to yield tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate di-tert-butyl ester.", "Step 2: Formation of the pyrrolidine ring by reacting tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate di-tert-butyl ester with formaldehyde in the presence of acetic acid and sodium borohydride to yield 1-tert-butyl 2-methyl (2S)-2-hydroxymethylpyrrolidine-1,2-dicarboxylate.", "Step 3: Introduction of the formyl group by reacting 1-tert-butyl 2-methyl (2S)-2-hydroxymethylpyrrolidine-1,2-dicarboxylate with dichloromethane and formic acid to yield 1-tert-butyl 2-methyl (2S)-2-formylpyrrolidine-1,2-dicarboxylate.", "Step 4: Deprotection of the carboxylic acid group by reacting 1-tert-butyl 2-methyl (2S)-2-formylpyrrolidine-1,2-dicarboxylate with methanol and sodium hydroxide to yield the final product, 1-tert-butyl 2-methyl (2S)-2-formylpyrrolidine-1,2-dicarboxylate." ] } | |

Numéro CAS |

2763740-86-7 |

Nom du produit |

1-tert-butyl 2-methyl (2S)-2-formylpyrrolidine-1,2-dicarboxylate |

Formule moléculaire |

C12H19NO5 |

Poids moléculaire |

257.3 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.